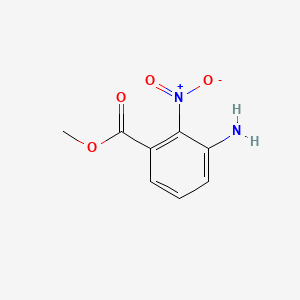

Methyl 3-amino-2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSKJRBYYNACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preamble: the Strategic Significance of Methyl 3 Amino 2 Nitrobenzoate in Contemporary Organic Synthesis

Contextualization within Aromatic Amine and Nitroarene Chemistry

Methyl 3-amino-2-nitrobenzoate is a member of two significant classes of organic compounds: aromatic amines and nitroarenes. Aromatic amines, or anilines, are fundamental intermediates in the synthesis of a vast array of materials, including dyes, polymers, and pharmaceuticals. taylorandfrancis.com Their utility stems from the reactivity of the amino group, which can act as a nucleophile or be converted into a diazonium salt for a wide range of substitution reactions.

Nitroarenes are common precursors to aromatic amines through well-established reduction methods. taylorandfrancis.com The nitro group itself is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.

In this compound, the electronic properties of the aromatic ring are governed by the interplay of three substituents:

The amino group (-NH2) at position 3 is a strong activating, ortho-para directing group.

The nitro group (-NO2) at position 2 is a strong deactivating, meta-directing group.

The methyl ester group (-COOCH3) at position 1 is a deactivating, meta-directing group.

The juxtaposition of a strong activating group (amino) and two deactivating groups (nitro and ester) creates a complex reactivity profile. The amino group's activating effect is tempered by the powerful electron-withdrawing nature of the adjacent nitro group and the ester functionality. This electronic push-pull system not only influences the potential for further substitution on the aromatic ring but also modulates the reactivity of the functional groups themselves.

Multifunctional Character and Synthetic Versatility of the Compound

The synthetic potential of this compound arises from the presence of three distinct and reactive functional centers, allowing for a range of selective transformations.

The Nitro Group: The nitro group is readily reducible to an amino group. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents. The reduction of the nitro group in this compound would yield Methyl 2,3-diaminobenzoate, a valuable precursor for the synthesis of benzimidazoles and other fused heterocyclic systems.

The Amino Group: The primary aromatic amine functionality can undergo a host of reactions. It can be acylated to form amides, alkylated, or used in condensation reactions to form imines or Schiff bases. Crucially, it can be converted into a diazonium salt via treatment with nitrous acid. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents, including halogens, cyano, hydroxyl, and aryl groups.

The Methyl Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-2-nitrobenzoic acid. Alternatively, it can undergo aminolysis with amines to produce amides, further diversifying the molecular structure.

The close proximity of the amino and nitro groups suggests potential for intramolecular cyclization reactions upon reduction of the nitro group, providing a direct route to heterocyclic structures. For instance, related 2-nitroaniline (B44862) derivatives are used to synthesize benzimidazole (B57391) derivatives. taylorandfrancis.com Similarly, the reduction of methyl 2-cyanomethyl-3-nitrobenzoate, a related structure, can lead to the formation of isoquinolin-1-one, a key component of certain PARP inhibitors. researchgate.net

Interactive Table: Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Nitro (-NO₂) | Reduction | H₂, Pd/C | Methyl 2,3-diaminobenzoate |

| Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium salt intermediate |

| Amino (-NH₂) | Acylation | Acetic Anhydride (B1165640) | Methyl 3-acetamido-2-nitrobenzoate |

| Ester (-COOCH₃) | Hydrolysis | NaOH, H₂O then H₃O⁺ | 3-amino-2-nitrobenzoic acid |

| Ester (-COOCH₃) | Aminolysis | R-NH₂, Heat | N-alkyl-3-amino-2-nitrobenzamide |

Historical Trajectory and Current Research Landscape in its Chemical Utilization

While this compound (CAS No. 1261647-99-7) is commercially available from several chemical suppliers as a building block for research and development, there is a notable scarcity of dedicated studies on its synthesis and specific applications in publicly accessible scientific literature. chemscene.comchemscene.com Its existence in chemical catalogs suggests its utility as a synthetic intermediate, purchased for use in proprietary or unpublished synthetic campaigns.

In contrast, its isomers, particularly Methyl 2-amino-3-nitrobenzoate (CAS No. 57113-91-4), have a more documented role in chemical synthesis. For example, Methyl 2-amino-3-nitrobenzoate is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan, which is used to treat hypertension. The synthesis involves the reduction of the nitro group to an amine, highlighting a common reaction pathway for this class of compounds.

Research into substituted 2-nitroanilines is an active area, with studies focusing on their use in creating complex heterocyclic structures. acs.org For example, methods like the Buchwald-Hartwig coupling of substituted 2-nitroanilines are employed to build precursors for phenazine (B1670421) derivatives. acs.orgacs.org Given this context, the research landscape for this compound is largely prospective. Its structural features suggest potential applications in areas analogous to its isomers, such as:

Pharmaceutical Synthesis: As a precursor for novel heterocyclic scaffolds that could be screened for biological activity.

Materials Science: As a monomer or intermediate for specialty polymers or dyes.

Agrochemical Research: As a building block for new pesticides or herbicides.

The future of this compound's utilization in documented research will likely depend on the discovery of a high-value target molecule for which it is an efficient and cost-effective precursor.

Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261647-99-7 | chemscene.comambeed.com |

| Molecular Formula | C₈H₈N₂O₄ | chemscene.com |

| Molecular Weight | 196.16 g/mol | chemscene.com |

| IUPAC Name | This compound | - |

| SMILES | O=C(OC)C1=CC=CC(N)=C1N+=O | chemscene.comambeed.com |

Advanced Methodologies for the Chemical Synthesis of Methyl 3 Amino 2 Nitrobenzoate

Conventional Reaction Pathways and Mechanistic Considerations for its Preparation

The traditional synthesis of methyl 3-amino-2-nitrobenzoate can be approached through several strategic routes, primarily involving the sequential introduction of the amino, nitro, and methyl ester functionalities onto a benzene (B151609) ring. The order of these steps is crucial for achieving the desired regioselectivity.

Esterification Protocols for Benzoic Acid Derivatives

A common strategy involves the esterification of a pre-functionalized benzoic acid. For instance, 3-amino-2-nitrobenzoic acid can be esterified to yield the target molecule. A general and effective method for this transformation is the Fischer esterification. acs.org This acid-catalyzed reaction typically employs an excess of methanol (B129727), which serves as both the solvent and the reactant, with a strong acid catalyst like sulfuric acid. acs.org

Another approach involves the use of thionyl chloride. In this method, the benzoic acid derivative is treated with thionyl chloride in methanol. The reaction is often initiated at a low temperature (0°C) and then refluxed for an extended period to ensure complete conversion. chemicalbook.com The mechanism involves the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.

A similar protocol uses acetyl chloride in methanol, which can also achieve high yields. Additionally, cesium carbonate and methyl iodide in dimethylformamide (DMF) can be used to methylate the carboxylic acid group of 2-amino-3-nitrobenzoic acid, providing the desired product in good yield after purification. prepchem.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Methanol, Sulfuric Acid | Reflux | Workable | acs.org |

| Thionyl Chloride, Methanol | 0°C to Reflux | High | chemicalbook.com |

| Acetyl Chloride, Methanol | 80°C | Up to 100% | |

| Cesium Carbonate, Methyl Iodide, DMF | 0°C to Room Temperature | 82% | prepchem.com |

Selective Aromatic Nitration Strategies of Precursors

When starting with a precursor like methyl 3-aminobenzoate (B8586502), the amino group, being a strong activating and ortho-, para-directing group, would primarily direct the incoming nitro group to the ortho and para positions. To achieve the desired 2-nitro substitution, it is often necessary to first protect the amino group. For example, the amino group can be acetylated to form an acetamido group. This group is still ortho-, para-directing but can offer different selectivity and reactivity profiles. The nitration is then carried out, followed by the deprotection of the amino group.

A more direct route involves the nitration of methyl benzoate (B1203000). The ester group is a deactivating, meta-directing group. rsc.org Therefore, nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid will predominantly yield methyl 3-nitrobenzoate. rsc.orgsavemyexams.com The temperature of this reaction must be carefully controlled, typically kept low with an ice bath, to prevent over-nitration and control selectivity. savemyexams.com Subsequent functionalization would then be required to introduce the amino group at the 3-position.

Directed Amination Approaches and Reductive Methods for Nitro Group Transformation

The final key transformation in many synthetic routes is the introduction of the amino group, often by the reduction of a nitro group. This is a well-established and reliable method in aromatic chemistry.

A common and effective method for the reduction of an aromatic nitro group is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol or ethanol (B145695). sciencemadness.org This method is often high-yielding and produces clean products. sciencemadness.org

Alternatively, chemical reduction methods are widely employed. A classic example is the use of a metal in acidic media, such as iron powder in the presence of acetic acid or ammonium (B1175870) chloride in an ethanol/water mixture. sciencemadness.org This method is robust and cost-effective. Other reducing agents like sodium dithionite (B78146) can also be used, particularly when milder conditions are required. sciencemadness.org

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound, with a focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic processes.

Solvent-Free and Reduced-Solvent Techniques

Efforts have been made to move away from traditional volatile organic solvents. Solvent-free reaction conditions, where the reactants themselves act as the solvent, or reactions conducted in water or other green solvents, are highly desirable. For example, nitration reactions have been explored under solvent-free conditions, which can lead to cleaner reactions and easier product isolation. google.com Another green approach is the use of a grindstone method for reactions, which is a solvent-free technique performed at room temperature. rsc.org

Catalytic Synthesis: Homogeneous and Heterogeneous Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions.

In the context of esterification, solid acid catalysts are being investigated as replacements for corrosive liquid acids like sulfuric acid. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure and reducing waste. mdpi.com For instance, iron-supported zirconium/titanium solid acid catalysts have shown effectiveness in the synthesis of methyl benzoate compounds. mdpi.com

For nitration, innovative catalytic systems are being developed to improve selectivity and reduce the use of harsh acids. A mixture of nitric acid and acetic anhydride (B1165640) has been used as a greener nitrating agent for methyl 3-methylbenzoate (B1238549), offering high selectivity and a more controlled reaction. researchgate.net

In reduction reactions, while palladium on carbon is a highly efficient heterogeneous catalyst, research continues into more sustainable and cost-effective alternatives. Palladium-catalyzed reductions using silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a fluoride (B91410) source, offer an alternative to traditional hydrogenation. msu.edu

Atom Economy and Process Efficiency Enhancements

Recent research has focused on alternative methods to improve these aspects. One approach involves using different nitrating agents or catalysts. For example, the use of acetic anhydride and nitric acid for the nitration of methyl 3-methylbenzoate has been explored to improve reaction selectivity and yield, thereby enhancing the cleanliness of the industrial synthesis process and reducing environmental pollution. google.com This method avoids the large amounts of waste acid generated by traditional processes. google.com Another innovative approach for the related 2-methyl-3-nitrobenzoic acid involves using oxygen from the air to oxidize 3-nitro-o-xylene, a method characterized by low risk, low pollution, and low raw material cost, achieving yields of up to 80%. google.com

In addition to the choice of reagents, process conditions play a crucial role. Optimizing reaction temperature and time can lead to higher yields and selectivity, minimizing the formation of by-products. For example, in the iron-mediated reduction of a related nitro compound, maintaining ambient temperature was found to be crucial for ensuring selectivity for the desired mono-amino product and preventing over-reduction.

The table below summarizes different synthesis approaches and their impact on efficiency.

| Starting Material | Reagents/Catalyst | Key Improvement | Reference |

| 3-Nitro-o-xylene | Oxygen (air) | Clean production, low cost, yield up to 80% | google.com |

| Methyl 3-methylbenzoate | Acetic anhydride, Nitric acid | Improved selectivity, reduced acid waste | google.com |

| m-Methylbenzoic acid | Nitric acid | High conversion rate and selectivity | google.com |

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for streamlined automation and scale-up.

In the context of synthesizing precursors to this compound, continuous flow methods have been successfully applied. For instance, a continuous preparation process for 3-methyl-2-nitrobenzoic acid has been developed, which involves the nitration of m-methylbenzoic acid in a continuous reactor. google.com This process aims to solve problems of higher cost, lower yield, and low purity associated with existing methods. google.com By utilizing a specific catalyst, the generation of side reactions is reduced, leading to a product yield of 77-83% and purity greater than 99.3%. google.com

Another example is the continuous flow synthesis of 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester, an important intermediate. This method uses a microreactor system where the raw material and a mixed acid nitrating agent are continuously fed, mixed, and reacted in a temperature-controlled pipeline. google.com This approach offers several advantages, including reduced consumption of nitric and sulfuric acids, shorter reaction times, higher conversion rates, and fewer by-products. google.com The enhanced safety and efficiency make it suitable for industrial production. google.com

The table below details key parameters of continuous flow processes for related compounds.

| Target Compound | Key Process Feature | Reported Yield | Reported Purity | Reference |

| 3-Methyl-2-nitrobenzoic acid | Continuous nitration with special catalyst | 77-83% | >99.3% | google.com |

| 3-Methyl-4-butyryl-5-nitrobenzoic acid methyl ester | Continuous flow nitration in a pipeline reactor | High conversion | High | google.com |

The application of flow chemistry to the synthesis of this compound and its precursors demonstrates a significant step towards more efficient, safer, and sustainable chemical manufacturing. The precise control over reaction parameters afforded by continuous reactors allows for the optimization of yield and purity while minimizing waste and operational hazards.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions, and environmentally friendly nature. These approaches utilize enzymes or whole microorganisms as catalysts to perform specific chemical transformations.

While specific literature on the chemoenzymatic synthesis of this compound is limited, related biocatalytic transformations suggest potential applicability. Enzymes such as nitroreductases are known to selectively reduce nitro groups on aromatic rings to amino groups. acs.org A study demonstrated the use of an immobilized nitroreductase in a continuous packed-bed reactor for the reduction of various nitroaromatic compounds. acs.org This biocatalytic system operates at room temperature and pressure in an aqueous buffer, offering a sustainable alternative to traditional methods that often require high-pressure hydrogen gas and precious-metal catalysts. acs.org

Furthermore, lipases are widely used for the resolution of racemic mixtures, a common challenge in the synthesis of chiral molecules. For example, a lipase-catalyzed acylation was a key step in the chemoenzymatic synthesis of the ceramide trafficking inhibitor HPA-12, achieving high enantioselectivity. beilstein-journals.org Such enzymatic resolutions could potentially be applied to intermediates in the synthesis of chiral derivatives of this compound.

The table below presents examples of biocatalytic reactions relevant to the synthesis of amino-nitro aromatic compounds.

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage | Reference |

| Nitroreductase | Nitro group reduction | Aromatic nitro compounds | High chemoselectivity, mild conditions, reusable catalyst | acs.org |

| Lipase | Enantioselective acylation | Racemic alcohols | High enantioselectivity, access to both enantiomers | beilstein-journals.org |

| Acyltransferase | Selective acylation | Polyketide intermediates | High efficiency, one-step alternative to multi-step chemical synthesis | asm.org |

Although direct chemoenzymatic routes to this compound are not yet well-documented, the principles and methodologies from related biocatalytic syntheses offer a promising avenue for future research. The development of such routes could lead to more sustainable and efficient production of this and other complex organic molecules.

Elucidation of Chemical Reactivity and Transformative Potential of Methyl 3 Amino 2 Nitrobenzoate

Transformations Involving the Amino Functionality

The amino group (-NH₂) in methyl 3-amino-2-nitrobenzoate is a primary aromatic amine, and as such, it undergoes a variety of characteristic reactions. These transformations are crucial for the synthesis of more complex molecules, including various heterocyclic systems and substituted aromatic compounds.

The nucleophilic nature of the amino group allows for its ready reaction with acylating, alkylating, and sulfonylating agents.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield methyl 2-nitro-3-acetamidobenzoate. This transformation is often used to protect the amino group or to introduce a new functional moiety. Acylation can be achieved using various reagents, including acid chlorides and anhydrides. niscpr.res.in

Alkylation: Alkylation of the amino group can be performed using alkyl halides. For example, reacting this compound with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) would produce methyl 3-(methylamino)-2-nitrobenzoate. achemblock.com This reaction introduces an alkyl substituent on the nitrogen atom, modifying the electronic and steric properties of the molecule.

Sulfonylation: The amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This reaction is analogous to acylation and is important for the synthesis of various biologically active compounds.

A summary of representative reactions on the amino group of a related isomer, methyl 2-amino-3-nitrobenzoate, which illustrates the expected reactivity, is presented below.

| Reaction Type | Reagents/Conditions | Product | Application |

| Acylation | Acetic anhydride, pyridine (reflux) | Methyl 2-acetamido-3-nitrobenzoate | Prodrug synthesis |

| Alkylation | Methyl iodide, K₂CO₃, DMF (80°C) | Methyl 2-(methylamino)-3-nitrobenzoate | Agrochemical intermediates |

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalbook.commasterorganicchemistry.com The resulting diazonium salt is a highly versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. masterorganicchemistry.combyjus.comorganic-chemistry.org This two-step sequence (diazotization followed by nucleophilic substitution) is known as the Sandmeyer reaction when copper(I) salts are used as catalysts. masterorganicchemistry.combyjus.comorganic-chemistry.org

Examples of Subsequent Derivatizations:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. masterorganicchemistry.combyjus.com

Cyanation: Treatment with CuCN yields the corresponding nitrile (methyl 3-cyano-2-nitrobenzoate). masterorganicchemistry.combyjus.com

Hydroxylation: Heating the diazonium salt solution allows for the introduction of a hydroxyl group. byjus.comorganic-chemistry.org

A representative diazotization and subsequent coupling reaction for a similar compound, methyl 3-amino-4-methylbenzoate, is shown below.

| Starting Material | Reagents/Conditions | Intermediate | Coupling Partner | Final Product | Yield |

| Methyl 3-amino-4-methylbenzoate | 1. 6N HCl, NaNO₂, 0 °C | (5-Carbomethoxy-2-methylphenyl)diazonium chloride | Phenol, 21% NaOH (aq) | (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene | 74% chemicalbook.com |

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. acs.org This reaction is typically reversible and involves the formation of a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. acs.orgopenstax.org

The reaction is catalyzed by either acid or base. The resulting imine can be a stable final product or serve as an intermediate for further transformations, such as reduction to a secondary amine. The electrophilicity of the carbonyl compound and the nucleophilicity of the amine, along with steric factors, influence the reaction rate and equilibrium position. acs.orgopenstax.org

| Reactant 1 | Reactant 2 | Product Type | General Mechanism |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine (Schiff Base) | Nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration openstax.org |

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can undergo various transformations, most notably reduction.

The most common and synthetically useful reaction of the nitro group in this context is its selective reduction to an amino group (-NH₂). This transformation converts this compound into methyl 2,3-diaminobenzoate, a key building block for the synthesis of various heterocyclic compounds, such as benzodiazepines and imidazoles. google.comrsc.orgchemicalbook.com

Several methods can achieve this reduction while preserving the methyl ester and the existing amino group.

Catalytic Hydrogenation: This is a widely used method, employing a metal catalyst such as palladium on carbon (Pd/C) or rhodium on carbon with hydrogen gas. google.comsciencemadness.org The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) and typically proceeds with high yield and selectivity. google.com

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) can also be used for the reduction. sciencemadness.org The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

The table below summarizes various conditions for the reduction of the nitro group in related nitrobenzoate compounds.

| Starting Material | Reagents/Conditions | Product | Yield |

| Methyl 2-amino-3-nitrobenzoate | H₂/Pd-C in methanol, 24 hours | Methyl 2,3-diaminobenzoate | 75% google.com |

| Methyl 2-amino-3-nitrobenzoate | H₂/Pd-C in ethanol, 25°C, 2 hr | Methyl 2,3-diaminobenzoate | 85-92% |

| Methyl 2-amino-3-nitrobenzoate | Na₂S₂O₄ in NaOH/NH₃ (aq.), 60°C | Methyl 2,3-diaminobenzoate | 78% |

| Methyl 3-nitrobenzoate | H₂/Pd-C in methanol | Methyl 3-aminobenzoate (B8586502) | Quantitative sciencemadness.org |

While complete reduction to the aniline (B41778) is most common, the nitro group can, under controlled conditions, be partially reduced to intermediate oxidation states such as nitroso (-NO) or hydroxylamino (-NHOH) compounds. However, these intermediates are often highly reactive and can be difficult to isolate.

Conversely, the amino group present in the starting material can be susceptible to oxidation, although the electron-withdrawing nitro group offers some stabilization to the aromatic ring. Under specific and harsh oxidizing conditions, the amino group could potentially be oxidized. For instance, reaction with H₂O₂ and an FeCl₃ catalyst at low temperatures has been reported to convert an amino group to a nitroso group on a similar scaffold. However, such transformations are less common and require careful control to avoid degradation of the molecule.

Ester Group Modifications

Ester Group Modifications

The methyl ester group (-COOCH₃) is a key site for modification, allowing for the synthesis of a wide array of derivatives. Its reactivity is influenced by the electronic effects of the amino and nitro substituents on the aromatic ring.

The hydrolysis of the methyl ester to its corresponding carboxylic acid (3-amino-2-nitrobenzoic acid) is a fundamental transformation. The rate of this reaction is subject to the pH of the medium and the electronic nature of the ring substituents. In related substituted methyl benzoates, the presence of an electron-withdrawing nitro group has been shown to accelerate base-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr Conversely, an electron-donating group slows the reaction. oieau.fr For this compound, the electron-withdrawing effect of the nitro group is partially offset by the electron-donating amino group.

Studies on the hydrolysis of various ring-substituted methyl benzoates have successfully used the Hammett Linear Free Energy Relationship (LFER) to correlate reaction rates with substituent constants (σ). oieau.fr The relationship is described by the equation:

log k = log k₀ + ρ * σ

where k is the hydrolysis rate constant of the substituted ester, k₀ is the rate constant for methyl benzoate, ρ is the reaction sensitivity constant, and σ is the Hammett substituent constant. oieau.fr For base-catalyzed hydrolysis, the reaction is sensitive to the electronic effects of the substituents, and electron-withdrawing groups (with positive σ values) increase the rate. oieau.fr

Care must be taken during other transformations, such as the reduction of the nitro group using iron in acetic acid followed by a basic workup, as these conditions can inadvertently promote ester hydrolysis. sciencemadness.org

Ester exchange, or transesterification, reactions allow for the conversion of the methyl ester into other alkyl esters. This is typically achieved by heating the methyl ester in an excess of a different alcohol under acidic or basic catalysis. This process allows for the modification of the ester's steric and electronic properties for specific synthetic applications.

Amidation and Reduction to Alcohols

The ester group can be converted into an amide or reduced to a primary alcohol, providing pathways to different classes of compounds.

Amidation: The reaction of this compound with amines to form the corresponding amides (3-amino-2-nitrobenzamides) can be achieved directly. This transformation is often facilitated by heating or through the use of catalysts. A more general approach in organic synthesis involves the reductive amidation of esters, where the ester is converted to an amide in the presence of an amine and a reducing agent. researchgate.net

Reduction to Alcohols: The selective reduction of the ester functionality to a primary alcohol ((3-amino-2-nitrophenyl)methanol) while preserving the nitro group requires mild and specific reducing agents. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the nitro group.

Alternative methods have been developed for this selective transformation. One effective strategy is the use of sodium borohydride (B1222165) in conjunction with methanol in a refluxing solvent like t-BuOH. researchgate.net Other borane-based reagents are also suitable. Research on manganese-based catalysts for ester reduction has shown that while many benzoates are reduced effectively, substrates like methyl 3-aminobenzoate can lead to complex product mixtures rather than the desired alcohol, suggesting that the amino group can interfere with certain catalytic systems. unl.pt

| Reagent System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| NaBH₄ / MeOH | Reflux in t-BuOH, 1-2 hours | Effective for reducing esters while preserving nitro groups. | researchgate.net |

| BH₃·THF complex | THF, 0°C to room temperature | Generally specific for carboxylic acids and esters; less likely to reduce nitro group. | researchgate.net |

| [Mn(bis-NHC)(CO)₃Br] / PhSiH₃ | 100°C | Effective for many benzoates, but complex mixtures observed with methyl 3-aminobenzoate. | unl.pt |

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern on the benzene (B151609) ring is governed by the directing effects of the existing amino, nitro, and ester groups.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS) reactions (e.g., halogenation, nitration, sulfonation), the site of attack by an incoming electrophile is determined by the combined electronic influence of the substituents. The directing effects are as follows:

-NH₂ (Amino): A strongly activating, ortho-, para-director.

-NO₂ (Nitro): A strongly deactivating, meta-director.

-COOCH₃ (Ester): A deactivating, meta-director. scribd.com

When multiple substituents are present, the most powerful activating group typically controls the position of substitution. masterorganicchemistry.com In this molecule, the amino group is the most potent activating group and will therefore direct incoming electrophiles. The positions ortho and para to the amino group are C-2, C-4, and C-5.

C-2: Blocked by the nitro group.

C-4: Ortho to the amino group, but sterically hindered by the adjacent ester group at C-1 and the amino group at C-3.

C-5: Para to the amino group and meta to both deactivating groups, making it the most electronically favorable and sterically accessible position for electrophilic attack.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C-5 position.

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is fundamentally different from EAS and requires specific conditions. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

This compound does not possess a typical leaving group, making it generally unreactive toward SₙAr. The presence of the electron-donating amino group further deactivates the ring for nucleophilic attack. However, the molecule could be modified to undergo such reactions. For example, the amino group could be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. Nucleophilic substitution could then occur at the C-3 position.

In systems where a leaving group is present, the activating effect of the nitro group is significant. For instance, in a related compound like methyl 5-chloro-2-fluoro-3-nitrobenzoate, the halogen substituents are activated towards nucleophilic displacement by the ortho/para nitro group.

Intramolecular Cyclization Reactions and Heterocyclic Ring Annulation

The ortho-relationship between the amino and nitro groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. A common and powerful strategy involves the chemical reduction of the nitro group to a second amino group, yielding methyl 2,3-diaminobenzoate . This in situ or isolated diamine is a versatile building block for ring annulation reactions.

The resulting 1,2-phenylenediamine moiety can react with various electrophilic partners containing two reactive centers to construct five-, six-, or seven-membered heterocyclic rings fused to the benzene ring.

Key Heterocyclic Systems Synthesized:

Benzimidazoles: Condensation of the diamine intermediate with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole (B57391) ring system. The reaction with an aldehyde first forms a Schiff base which then undergoes cyclization and aromatization.

Quinoxalines: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) yields quinoxalines. The two amino groups of the diamine condense with the two carbonyl groups of the reagent to form the fused pyrazine (B50134) ring.

1,5-Benzodiazepines: Condensation with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, provides a route to seven-membered 1,5-benzodiazepine rings. This class of compounds is of significant interest in medicinal chemistry.

The process of forming a new ring onto an existing one is known as annulation. acs.orgchim.it The synthesis of these fused heterocycles via intramolecular cyclization of derivatives of this compound represents one of its most significant applications in synthetic organic chemistry. mdpi.com

Formation of Benzoxazines and Related Nitrogen-Containing Heterocycles

Benzoxazines are a class of heterocyclic compounds that can be synthesized from phenols, primary amines, and formaldehyde (B43269) through a Mannich-like condensation reaction. ikm.org.my this compound, with its amino functionality, can act as the amine component in such syntheses. The reactivity of the amino group allows for its condensation with formaldehyde and a suitable phenolic partner to form the characteristic oxazine (B8389632) ring.

The synthesis of 1,3-benzoxazine derivatives typically involves the reaction of a phenol, a primary amine, and formaldehyde. ikm.org.my In the context of this compound, the amino group can react with formaldehyde to generate an intermediate that then undergoes cyclization with a phenolic compound. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For instance, solventless reactions can be faster as the reactants constitute the entire reaction medium. ikm.org.my

Furthermore, the general principle of forming nitrogen-containing heterocycles can be extended to the synthesis of other related structures. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with various amino alcohols leads to the formation of morpholino[2,3-b]quinolines, demonstrating the versatility of amino-functionalized nitroaromatics in constructing fused heterocyclic systems. clockss.org While not directly involving this compound, this illustrates the potential of the amino and nitro functionalities to participate in complex cyclization reactions.

A study on the synthesis of tricyclic benzoxazines and benzoxazepines utilized a biochemo multienzyme cascade reaction. nih.gov This process involved the oxidative coupling of a phenolic acid with an α-amino acid, followed by tandem ring closure. nih.gov This highlights an enzymatic approach to constructing complex benzoxazine-containing scaffolds.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Phenol | Primary Amine & Formaldehyde | 1,3-Benzoxazine | ikm.org.my |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol | Morpholino[2,3-b]quinoline | clockss.org |

| Phenolic Acid | α-Amino Acid | Tricyclic Benzoxazine | nih.gov |

Synthetic Routes to Quinolines and Quinazolines Precursors

This compound is a key starting material for the synthesis of precursors to quinolines and quinazolines, which are important classes of nitrogen-containing heterocycles with significant biological activities. nih.gov

Quinolines:

The synthesis of quinoline (B57606) derivatives often involves the cyclization of appropriately substituted anilines. While direct conversion of this compound to a quinoline precursor is not explicitly detailed in the provided search results, the functionalities present in the molecule are suitable for established quinoline syntheses. For example, the Skraup reaction, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for quinoline synthesis. google.com The amino group of this compound could potentially undergo such a reaction, although the presence of the nitro and ester groups would likely influence the reaction's course and require specific conditions. A patent describes the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester from 3-aminobenzoic acid via a Skraup reaction, followed by several other steps. google.com

Quinazolines:

The synthesis of quinazolinones, a class of quinazoline (B50416) derivatives, can be achieved from anthranilic acid derivatives. This compound can be considered a substituted anthranilic acid precursor after reduction of the nitro group. A common route to quinazolinones involves the reaction of an anthranilic acid derivative with an amide or an orthoester.

One approach involves the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones, which are formed in a tandem microwave-assisted green process. mdpi.com Another method describes the synthesis of 2-substituted quinazolin-4(3H)-ones starting from 2-amino-3-nitrobenzoic acid. mdpi.com This process includes reaction with a carboxylic acid to form an amide, followed by cyclization to the quinazolinone. mdpi.com

A patent discloses a method for preparing 6,7-disubstituted-4-anilinoquinazolines, where a key step is the reduction of a nitro group on a benzoate derivative to an amino group, which then participates in the cyclization to form the quinazoline ring. google.com This highlights the importance of the nitro-to-amino group transformation in quinazoline synthesis.

| Starting Material | Reagents | Product Class | Reference |

| 3-Aminobenzoic acid | Glycerol, H2SO4, 3-nitrobenzoic acid | Quinoline derivative | google.com |

| Anthranilic acid derivative | - | Benzoxazinone, then Quinazolinone | mdpi.com |

| 2-Amino-3-nitrobenzoic acid | Carboxylic acid, then base | Quinazolinone | mdpi.com |

| Substituted 2-nitrobenzoate (B253500) | Reducing agent (e.g., Na2S2O4 or H2/Pd-C) | Quinazoline precursor | google.com |

Chemoselectivity and Regioselectivity in Multi-Functional Reaction Systems

The concepts of chemoselectivity and regioselectivity are crucial in understanding the reactivity of a multifunctional compound like this compound. slideshare.net Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. slideshare.netrsc.org

In this compound, the three functional groups—amino, nitro, and methyl ester—exhibit different reactivities. The amino group is nucleophilic and can react with electrophiles. The nitro group is strongly electron-withdrawing and can be reduced to an amino group or participate in nucleophilic aromatic substitution reactions under certain conditions. The methyl ester is an electrophilic site susceptible to nucleophilic acyl substitution.

The relative positioning of these groups influences the outcome of reactions. The amino and nitro groups are ortho to each other, which can lead to intramolecular reactions or direct the attack of external reagents. For instance, in the synthesis of heterocycles, the proximity of these two groups is often exploited to facilitate cyclization reactions.

A key aspect of controlling chemoselectivity is the choice of reagents and reaction conditions. For example, a mild reducing agent might selectively reduce the nitro group without affecting the ester functionality. Conversely, harsh basic conditions could lead to the hydrolysis of the ester.

The challenge in working with such molecules lies in achieving the desired transformation at one functional group without affecting the others. nih.gov This often requires the use of protecting groups or carefully controlled reaction conditions. For example, the amino group can be protected by acylation before performing a reaction on another part of the molecule.

The principles of chemoselectivity are also evident in protein modification, where specific amino acid residues are targeted in the presence of other reactive groups. nih.gov While not directly related to this compound, these principles are broadly applicable to understanding selective reactions in complex organic molecules.

Comprehensive Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 3-amino-2-nitrobenzoate, both one-dimensional and two-dimensional NMR methods are employed to assign the proton and carbon signals unequivocally.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Experimental data for this compound, recorded in deuterated chloroform (CDCl₃) at 270 MHz, reveals distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. chemicalbook.com

The aromatic region displays three signals corresponding to the protons on the benzene (B151609) ring. A doublet of doublets at δ 8.37 ppm (J = 8.6, 1.4 Hz) is assigned to the proton at the C6 position, adjacent to the electron-withdrawing nitro group. chemicalbook.com Another doublet of doublets at δ 8.23 ppm (J = 7.6, 1.4 Hz) corresponds to the proton at the C4 position. chemicalbook.com The proton at the C5 position, which is coupled to both the C4 and C6 protons, appears as a doublet of doublets at δ 6.65 ppm (J = 8.6, 7.6 Hz). chemicalbook.com The significant downfield shift of the C6 proton is attributed to the anisotropic effect of the adjacent nitro group.

The protons of the amino group (-NH₂) appear as a broad singlet at approximately δ 8.50 ppm, the broadness of which is characteristic of exchangeable protons. chemicalbook.com The methyl ester (-OCH₃) protons are observed as a sharp singlet at δ 3.92 ppm. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | 8.50 | br s | - |

| H-6 | 8.37 | dd | 8.6, 1.4 |

| H-4 | 8.23 | dd | 7.6, 1.4 |

| H-5 | 6.65 | dd | 8.6, 7.6 |

| -OCH₃ | 3.92 | s | - |

To confirm the assignments made from the 1D NMR spectra and to elucidate the complete bonding network, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the H-4 and H-5 protons, and between the H-5 and H-6 protons, confirming their ortho relationship on the aromatic ring. No correlation would be seen for the singlet methyl protons or the broad amino protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the proton signals at δ 8.37, 8.23, and 6.65 ppm to their respective aromatic carbons (C-6, C-4, and C-5) and the proton signal at δ 3.92 ppm to the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the methyl protons (δ 3.92 ppm) showing a cross-peak with the ester carbonyl carbon, and the aromatic protons showing correlations to neighboring carbons, which would confirm the substitution pattern on the benzene ring. For example, the H-4 proton would be expected to show correlations to C-2, C-5, and C-6.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Although specific experimental spectra for this compound are not detailed in the available literature, the characteristic IR absorption bands can be predicted based on its functional groups.

Amino (-NH₂) Group: Two distinct stretching vibrations are expected in the 3300-3500 cm⁻¹ region for the N-H bonds of the primary amine. An N-H bending (scissoring) vibration would likely appear around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group: The nitro group is characterized by two strong stretching absorptions: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Ester (-COOCH₃) Group: A strong, sharp absorption band for the C=O (carbonyl) stretch is expected in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Ester (-COOCH₃) | C=O Stretch | 1720 - 1740 |

| C-O Stretch | 1100 - 1300 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₈N₂O₄), the calculated exact mass is 196.048407 g/mol . spectrabase.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value, confirming the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event is often the loss of the methoxy group (-OCH₃) from the molecular ion to form a stable acylium ion. Another common fragmentation pathway for nitroaromatic compounds involves the loss of NO₂. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion or other rearrangements characteristic of substituted aromatic systems.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Exact Mass | 196.048407 g/mol spectrabase.com |

| Predicted Key Fragments | [M-OCH₃]⁺, [M-NO₂]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Upon electrospray ionization (ESI), the molecule would likely be protonated, forming the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.16 g/mol ). Collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the ester and nitro groups, which are the most labile sites.

Key predicted fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, involving the transfer of a proton, leading to the formation of a stable acylium ion.

Loss of a methoxy radical (•OCH₃): Resulting from the cleavage of the C-O bond of the ester.

Loss of nitric oxide (NO) or nitrogen dioxide (NO₂): Characteristic fragmentation patterns for nitroaromatic compounds.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a possible subsequent fragmentation step.

These predicted fragmentation patterns provide a basis for identifying and structurally characterizing this compound in complex mixtures, distinguishing it from its isomers through unique product ion spectra. nih.gov

| Precursor Ion [M+H]⁺ | Predicted Product Ion (Fragment) | Neutral Loss | Predicted m/z |

| 197.16 | [M+H - CH₃OH]⁺ | Methanol (CH₃OH) | 165.12 |

| 197.16 | [M+H - •OCH₃]⁺ | Methoxy radical (•OCH₃) | 166.13 |

| 197.16 | [M+H - NO]⁺ | Nitric Oxide (NO) | 167.16 |

| 197.16 | [M+H - NO₂]⁺ | Nitrogen Dioxide (NO₂) | 151.16 |

| 165.12 | [M+H - CH₃OH - CO]⁺ | Carbon Monoxide (CO) | 137.12 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present on the benzene ring: the amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups. The combined electronic effects of these substituents—the strong electron-donating amino group and the strong electron-withdrawing nitro and ester groups—result in significant intramolecular charge transfer (ICT) character.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to different electronic transitions:

π→π* Transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed at shorter wavelengths (around 200-300 nm). The presence of substituents significantly shifts these bands. For instance, the reduction of nitrobenzene to aniline (B41778) shows a shift in the primary absorption peak from approximately 277 nm to 239 nm. nih.gov

n→π* Transitions: These transitions involve the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group. The ICT band, arising from the charge transfer from the amino group (donor) to the nitro group (acceptor), is expected to be the most prominent feature in the visible or near-UV region, giving the compound its characteristic color. In nitroanilines, this band is often broad and located at longer wavelengths (350-450 nm). researchgate.net

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity. In polar solvents, a bathochromic (red) shift of the ICT band is typically observed due to the stabilization of the more polar excited state.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore / System |

| π→π* | 230 - 280 | Substituted Benzene Ring |

| Intramolecular Charge Transfer (ICT) | 380 - 430 | Amino-Nitro Aromatic System |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

While a single crystal X-ray structure for this compound has not been reported, analysis of closely related structures, such as methyl 3-nitrobenzoate, provides a strong basis for predicting its solid-state architecture. researchgate.net

The molecule of methyl 3-nitrobenzoate is essentially planar, a feature that is expected to be retained in the 3-amino-2-nitro derivative to maximize π-system conjugation. researchgate.net The introduction of the amino group at the 3-position would likely introduce intramolecular hydrogen bonding between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. This N-H···O interaction would form a stable six-membered ring, further reinforcing the planarity of the molecule.

In the crystal lattice, molecules of methyl 3-nitrobenzoate are packed in a way that facilitates π–π stacking interactions between adjacent benzene rings, with a reported centroid-to-centroid distance of 3.6912 (12) Å for a similar derivative. researchgate.netnih.gov For this compound, in addition to these π–π stacking interactions, intermolecular hydrogen bonds involving the second amine hydrogen and oxygen atoms of nitro or ester groups on neighboring molecules are anticipated. These directional hydrogen bonds would play a crucial role in organizing the molecules into a stable three-dimensional supramolecular network.

Table of Crystallographic Data for the Related Compound Methyl 3-nitrobenzoate researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3450 (15) |

| b (Å) | 8.9050 (18) |

| c (Å) | 14.474 (3) |

| β (°) | 91.18 (3) |

| Volume (ų) | 946.5 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 2 Nitrobenzoate

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the molecular properties of Methyl 3-amino-2-nitrobenzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

The electronic structure of a molecule is intrinsically linked to its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For aromatic compounds containing both electron-donating (amino) and electron-withdrawing (nitro, methyl ester) groups, the distribution and energies of these frontier orbitals are of significant interest.

Theoretical calculations suggest that the HOMO is likely localized on the amino group and the benzene (B151609) ring, reflecting the electron-donating nature of the amine. Conversely, the LUMO is expected to be concentrated on the nitro group and the carbonyl of the ester, which are strong electron acceptors. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related molecules, such as nitroanilines, support this distribution of electron density.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Amino group, Aromatic ring | Susceptibility to electrophilic attack |

| LUMO | Nitro group, Ester carbonyl | Susceptibility to nucleophilic attack |

The presence of rotatable bonds in this compound—specifically the C(aromatic)-C(ester), C(ester)-O, C(aromatic)-N(amino), and C(aromatic)-N(nitro) bonds—gives rise to multiple possible conformations. Computational methods are employed to identify the most stable conformers (energy minima) and the energy barriers between them.

For the related compound, methyl 3-nitrobenzoate, studies have shown that conformers resulting from rotation around the C(aromatic)–C(carbonyl) bond are the most significant. researchgate.net It is anticipated that for this compound, intramolecular hydrogen bonding between the amino group's hydrogen and an oxygen of the adjacent nitro group could significantly influence the preferred conformation, leading to a more planar and stable structure. DFT calculations would be essential to quantify the energetic favorability of such interactions and determine the global energy minimum.

Reactivity descriptors derived from quantum chemical calculations provide a quantitative and visual understanding of a molecule's reactive sites.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites prone to nucleophilic or electrophilic attack. researchgate.net For this compound, the Fukui function for nucleophilic attack (f+) is expected to be highest on the carbon atoms of the nitro and ester groups, while the function for electrophilic attack (f-) would likely be concentrated on the amino group and specific positions on the aromatic ring.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. researchgate.netwalisongo.ac.id Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, a significant negative potential is expected around the oxygen atoms of the nitro and ester groups. nih.gov A positive potential would be anticipated around the hydrogen atoms of the amino group. The interplay of the electron-donating amino group and the electron-withdrawing nitro and ester groups creates a complex ESP map that highlights the molecule's reactive tendencies. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. rsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For this compound, calculations would predict the downfield shift of aromatic protons and carbons due to the electron-withdrawing effects of the nitro and ester groups, as well as the upfield influence of the amino group on adjacent atoms.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization in quantum chemistry. researchgate.netresearchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending, and rocking). scirp.orgmdpi.com By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be made. For this compound, characteristic vibrational modes would include the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=O stretch of the ester. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental values. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Nitro (N=O) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (N=O) | Symmetric Stretching | 1335 - 1385 |

| Ester (C=O) | Stretching | 1700 - 1730 |

Reaction Mechanism Elucidation via Transition State Theory

Theoretical modeling can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and, crucially, transition states can be located.

Transition State Theory allows for the calculation of activation energies and reaction rates. For instance, in studying the reduction of the nitro group to an amine, computational methods could identify the transition state structures for various proposed mechanisms (e.g., involving different reducing agents). This provides insights into the most favorable reaction pathway and the factors that influence the reaction rate, which is a common application of computational chemistry in understanding reaction mechanisms. cbseacademic.nic.in

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformational states.

For this compound, an MD simulation would reveal the flexibility of the substituent groups and the time-averaged distribution of different conformers. This is particularly useful for understanding how the molecule might behave in solution or interact with a biological receptor, where conformational flexibility can be critical.

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR)

The chemical personality of this compound is governed by the electronic effects of its three key substituents: the amino (-NH2) group, the nitro (-NO2) group, and the methyl ester (-COOCH3) group. The amino group, positioned at the meta-position relative to the ester, is a potent electron-donating group, which tends to increase the electron density of the aromatic ring. Conversely, the nitro group, located at the ortho-position to the ester, is a strong electron-withdrawing group, significantly decreasing the ring's electron density. The methyl ester group also exhibits an electron-withdrawing effect.

This push-and-pull of electrons creates a unique electronic distribution across the molecule, influencing its reactivity in various chemical transformations. For instance, in electrophilic aromatic substitution reactions, the activating effect of the amino group and the deactivating effect of the nitro and ester groups will direct incoming electrophiles to specific positions on the ring.

To illustrate the types of data used in such studies, the following tables present hypothetical and representative molecular descriptors that could be calculated for this compound using computational methods. These descriptors are fundamental in building QSPR models.

Table 1: Calculated Physicochemical and Topological Descriptors for this compound

| Descriptor Class | Descriptor Name | Calculated Value | Significance in QSPR |

| Physicochemical | Molecular Weight | 196.16 g/mol | Relates to bulk properties and transport. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 (Predicted) | Measures hydrophobicity, crucial for biological interactions. | |

| Molar Refractivity | 48.3 cm³/mol (Predicted) | Relates to molecular volume and polarizability. | |

| Topological | Wiener Index | 784 (Hypothetical) | Describes molecular branching and compactness. |

| Balaban Index | 2.45 (Hypothetical) | A highly discriminating descriptor of molecular shape. | |

| Kier & Hall Connectivity Indices (¹χ, ²χ) | 4.98, 5.32 (Hypothetical) | Encodes information about the connectivity of atoms. |

Table 2: Representative Quantum Chemical Descriptors for this compound

| Descriptor Class | Descriptor Name | Calculated Value (Arbitrary Units) | Significance in Structure-Reactivity |

| Electronic | Dipole Moment | 4.5 D (Hypothetical) | Indicates the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -6.2 eV (Hypothetical) | Relates to the ability to donate electrons (nucleophilicity). | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.8 eV (Hypothetical) | Relates to the ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | 4.4 eV (Hypothetical) | Indicates chemical reactivity and kinetic stability. | |

| Quantum Chemical | Mulliken Atomic Charges (on key atoms) | N(amino): -0.45, N(nitro): +0.80 (Hypothetical) | Represents the partial charges on atoms, indicating reactive sites. |

| Electrostatic Potential (ESP) Minima/Maxima | Min: near amino N, Max: near nitro O's (Hypothetical) | Predicts sites for electrophilic and nucleophilic attack. |

Detailed research findings from computational studies on analogous substituted nitroaromatic compounds have shown strong correlations between such descriptors and various properties. For example, the energy of the LUMO is often correlated with the ease of reduction of the nitro group, a common reaction for this class of compounds. Similarly, descriptors related to hydrophobicity (LogP) and electronic distribution (dipole moment, atomic charges) are frequently used to model the interaction of these molecules with biological systems.

In the absence of a dedicated study on this compound, these calculated parameters provide a foundational understanding of its expected chemical and physical behavior. The development of a specific QSPR model would require the synthesis and testing of a series of related compounds to generate the necessary experimental data for correlation with these and other calculated molecular descriptors. Such a model would be a powerful tool for predicting the properties of novel, related structures and for designing molecules with tailored characteristics.

Strategic Applications of Methyl 3 Amino 2 Nitrobenzoate As a Chemical Building Block and Precursor

Synthesis of Advanced Heterocyclic Systems (e.g., nitrogen-containing polycycles)

The strategic placement of the amino and nitro groups in Methyl 3-amino-2-nitrobenzoate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The vicinal amino and nitro functionalities can be manipulated through cyclization reactions to form fused ring systems.

Detailed Research Findings:

A primary application involves the reductive cyclization of the ortho-nitroaniline moiety. The nitro group can be reduced to an amino group, creating an in-situ ortho-diamine. This diamine is highly reactive and can be condensed with various electrophiles to construct five- or six-membered heterocyclic rings fused to the original benzene (B151609) ring.

Benzimidazoles and Quinoxalines: The reduction of the nitro group to an amine yields a derivative of 2,3-diaminobenzoic acid. researchgate.net This intermediate can react with aldehydes or carboxylic acids to form benzimidazoles, or with α-dicarbonyl compounds to yield quinoxalines. These scaffolds are prevalent in medicinal chemistry and materials science.

Phenazines: The self-condensation of the generated ortho-phenylenediamine under oxidative conditions can lead to the formation of phenazine (B1670421) derivatives.

Dihydroisoindolones: While not a direct cyclization, related structures are key to complex polycycles. For instance, the synthesis of Lenalidomide, a complex therapeutic agent, involves an intermediate derived from methyl 2-methyl-3-nitrobenzoate. google.com The nitrobenzoate framework is crucial for constructing the 4-nitro-1-oxo-1,3-dihydroisoindol-2-yl portion of the molecule, demonstrating the utility of this substitution pattern in building nitrogen-containing polycycles. google.com

Benzo[b]thiophenes: The compound serves as a precursor for other types of heterocycles as well. For example, it is used in the synthesis of 3-amino-2-nitrobenzo[b]thiophene, a key intermediate for further functionalization into more complex thiophene-based systems. researchgate.net

The following table summarizes key heterocyclic systems accessible from this compound and its immediate derivatives.

| Target Heterocycle | Required Reagent(s) for Cyclization | Key Intermediate from Precursor |

| Benzimidazole (B57391) | Carboxylic Acid or Aldehyde | Methyl 2,3-diaminobenzoate |

| Quinoxaline | α-Dicarbonyl Compound | Methyl 2,3-diaminobenzoate |

| Phenazine | Oxidizing Agent | Methyl 2,3-diaminobenzoate |

| Benzo[b]thiophene | Gewald Reaction Precursors | 3-Amino-2-nitrobenzo[b]thiophene |

Precursor in the Development of Functional Organic Materials (e.g., dyes, pigments, optoelectronic materials)

The electronic properties endowed by the electron-donating amino group and the electron-withdrawing nitro group make this compound a valuable precursor for functional organic materials, including dyes, pigments, and substances with applications in optoelectronics.

Detailed Research Findings:

Dyes and Pigments: The core structure of this compound contains a chromophore, and this can be extended through diazotization-coupling reactions. The primary amino group can be converted into a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to produce intensely colored azo dyes. guidechem.comnih.gov The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner. These compounds find use in textile dyeing and pigment manufacturing. ncsu.edu

Optoelectronic Materials: The intramolecular charge-transfer (ICT) character resulting from the donor-acceptor pair (amino-nitro) is a key feature for materials used in nonlinear optics (NLO) and other optoelectronic devices. yacooscience.com While research on this compound itself is specific, studies on analogous compounds like L-Histidinium 2-nitrobenzoate (B253500) and 2-amino-6-methylpyridinium 4-nitrobenzoate (B1230335) have demonstrated significant NLO properties, including second harmonic generation (SHG) efficiency. mss-ijmsr.comresearchgate.net These studies confirm that the nitrobenzoate moiety is a promising component for creating materials with high first hyperpolarizability, a key metric for NLO applications. mss-ijmsr.com The presence of these functional groups makes the molecule a candidate for incorporation into larger systems designed for optoelectronic applications.

The table below outlines the role of the compound's functional groups in material properties.

| Functional Group | Role in Material | Application Area |

| Amino Group (-NH₂) | Diazotization site; Electron-donating group | Azo Dyes |

| Nitro Group (-NO₂) | Electron-withdrawing group; Part of chromophore | Dyes, Pigments |

| Aromatic Ring | Conjugated system backbone | Dyes, Optoelectronics |

| Amino/Nitro Pair | Intramolecular Charge-Transfer (ICT) | Nonlinear Optics, Optoelectronics |

Role in Polymer Chemistry (e.g., as a monomer for polyamides, polyimides, or other specialty polymers)

This compound is not a direct monomer for polymerization as it possesses only one primary reactive site for typical step-growth polymerization (the amino group). However, it serves as a crucial precursor to difunctional monomers used in the synthesis of high-performance polymers like polyamides and polyimides. wikipedia.orgvt.edu

Detailed Research Findings:

To be useful in polymer chemistry, the molecule must be converted into an AB-type or AA-type monomer.

Synthesis of Diaminobenzoic Acid (an AB-type Monomer): The most common transformation involves the chemical reduction of the nitro group to a second amino group. This reaction converts this compound into Methyl 2,3-diaminobenzoate. researchgate.net This resulting compound now has two amino groups, but for polymerization into a polyamide, one of the reactive sites needs to be a carboxylic acid. Therefore, a subsequent hydrolysis of the methyl ester group is required to yield 2,3-diaminobenzoic acid. This AB₂-type monomer can then undergo self-polycondensation to form hyperbranched polyamides.

Synthesis of Diamine Monomers (an AA-type Monomer): If the goal is to create a diamine monomer for reaction with a dianhydride or diacid chloride, the ester group can be reduced to an alcohol, yielding (3-amino-2-nitrophenyl)methanol. Subsequent reduction of the nitro group would produce (2,3-diaminophenyl)methanol.

Aromatic polyamides and polyimides derived from such monomers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and filtration membranes. mdpi.commdpi.com The synthetic pathway from this compound provides a route to specialty polymers with tailored properties.

| Precursor | Transformation Steps | Resulting Monomer | Target Polymer |

| This compound | 1. Reduction of -NO₂ to -NH₂ 2. Hydrolysis of -COOCH₃ to -COOH | 2,3-Diaminobenzoic Acid | Polyamide |

| This compound | 1. Reduction of -COOCH₃ to -CH₂OH 2. Reduction of -NO₂ to -NH₂ | (2,3-Diaminophenyl)methanol | Polyamide/Polyimide (with diacids) |

Scaffold for Combinatorial Library Synthesis in Chemical Research

In modern chemical research and drug discovery, the synthesis of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying molecules with desired biological or material properties. This compound, with its three distinct functional groups, serves as an excellent scaffold for building such libraries.

Detailed Research Findings:

The utility of a scaffold is determined by the number of modification points and the chemical orthogonality of the reactions used.

Amino Group (-NH₂): This site can be readily acylated with a wide variety of carboxylic acids or sulfonyl chlorides, or alkylated to introduce diverse side chains.

Nitro Group (-NO₂): This group can be reduced to an amine, which can then undergo a separate set of reactions (e.g., a different acylation), or it can participate in nucleophilic aromatic substitution reactions.

Methyl Ester (-COOCH₃): The ester can be hydrolyzed to a carboxylic acid, which can then be converted into a vast array of amides by coupling with different amines. Alternatively, it can be reduced to a primary alcohol for further derivatization.